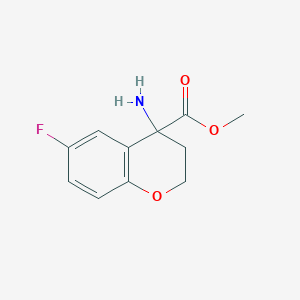

Methyl 4-amino-6-fluorochroman-4-carboxylate

Cat. No. B8355772

M. Wt: 225.22 g/mol

InChI Key: ICRFTBHKBZHNBZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04716113

Procedure details

Methyl 4-amino-6-fluorochroman-4-carboxylate (11.5 g., 0.051 mole), the racemic spiro-amino acid methyl ester prepared in Example 20, was dissolved in 0.125M aqueous sodium chloride solution (100 ml.) at pH 5 by the addition of 6N hydrochoric acid. α-Chymotrypsin (750 mg.), available from the Sigma Chemical Company of St. Louis, MO., was then added to the mixture with stirring at room temperature (~20° C.). After an initial induction period of several hours, hydrolysis commenced as evidenced by the uptake of 0.5N aqueous sodium hydroxide from a pHstat to maintain the pH of the reaction solution at pH 5.1. The reaction was then continued until the uptake of base ceased. The reaction mixture was then acidified with 6N hydrochloric acid to pH 2 and activated carbon (1 g.) was added. After stirring for two hours, supercel (0.5 g.) was added and stirring was continued for another three hours. The spent reaction mixture was then filtered through supercel and extracted with ethyl acetate. The acqueous layer so obtained was adjusted to pH 10 with 6N aqueous sodium hydroxide and thereafter extracted with ethyl acetate (three times). The combined organic layers were then washed with brine and dried over anhydrous magnesium sulfate. After removal of the drying agent by means of filtration and the solvent by means of evaporation under reduced pressure, there were obtained 4.17 g. of pure (S)-methyl 4-amino-6-fluorochroman-4-carboxylate (73% yield based on available enantiomer) in the form of a colorless oil, [α]D25° +51.2° (c=0.64, CHCl3); NMR (CDCL3) identical with the racemic amino acid ester.

[Compound]

Name

racemic spiro-amino

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Yield

73%

Identifiers

|

REACTION_CXSMILES

|

[NH2:1][C:2]1([C:13]([O:15][CH3:16])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1.[OH-].[Na+]>[Cl-].[Na+].Cl>[NH2:1][C@:2]1([C:13]([O:15][CH3:16])=[O:14])[C:11]2[C:6](=[CH:7][CH:8]=[C:9]([F:12])[CH:10]=2)[O:5][CH2:4][CH2:3]1 |f:1.2,3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

11.5 g

|

|

Type

|

reactant

|

|

Smiles

|

NC1(CCOC2=CC=C(C=C12)F)C(=O)OC

|

[Compound]

|

Name

|

racemic spiro-amino

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

|

Name

|

|

|

Quantity

|

100 mL

|

|

Type

|

solvent

|

|

Smiles

|

[Cl-].[Na+]

|

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

Cl

|

Conditions

Temperature

|

Control Type

|

AMBIENT

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

with stirring at room temperature (~20° C.)

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

, was then added to the mixture

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After an initial induction period of several hours, hydrolysis

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

to maintain the pH of the reaction solution at pH 5.1

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

After stirring for two hours

|

|

Duration

|

2 h

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

supercel (0.5 g.) was added

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

stirring

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The spent reaction mixture

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

was then filtered through supercel

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The acqueous layer so obtained

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

extracted with ethyl acetate (three times)

|

WASH

|

Type

|

WASH

|

|

Details

|

The combined organic layers were then washed with brine

|

DRY_WITH_MATERIAL

|

Type

|

DRY_WITH_MATERIAL

|

|

Details

|

dried over anhydrous magnesium sulfate

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

After removal of the drying agent

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

by means of filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

the solvent by means of evaporation under reduced pressure

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

there were obtained 4.17 g

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

N[C@]1(CCOC2=CC=C(C=C12)F)C(=O)OC

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 73% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |